JNJ 16259685
Overview
Description
JNJ 16259685 is a highly potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is known for its significant role in inhibiting the glutamate-induced calcium response at the human mGluR1 receptor. The compound is widely used in scientific research due to its specificity and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JNJ 16259685 involves multiple steps, starting from the appropriate quinoline derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: JNJ 16259685 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like ethanol and dimethyl sulfoxide (DMSO), as well as catalysts and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
JNJ 16259685 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the role of mGluR1 in various physiological and pathological processes, including learning and memory, anxiety, pain, and neurodegenerative diseases .
In chemistry, this compound serves as a valuable tool for investigating the mechanisms of glutamate receptor signaling and its modulation. In biology, it is used to explore the effects of mGluR1 antagonism on cellular processes and behavior. In medicine, the compound is studied for its potential therapeutic applications in conditions such as Parkinson’s disease, schizophrenia, and chronic pain .
Mechanism of Action
JNJ 16259685 exerts its effects by selectively binding to the mGluR1 receptor and inhibiting its activation by glutamate. This inhibition prevents the downstream signaling cascade that leads to calcium mobilization and other cellular responses. The compound’s high selectivity for mGluR1 over other glutamate receptors ensures its targeted action with minimal off-target effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to JNJ 16259685 include other mGluR1 antagonists such as CPCCOEt and BAY 36-7620. These compounds also inhibit mGluR1 but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of this compound: this compound stands out due to its sub-nanomolar potency and high selectivity for mGluR1. It exhibits a much lower potency towards mGluR5 and shows no activity at other glutamate receptors, such as mGluR2, mGluR3, mGluR4, mGluR6, AMPA, or NMDA receptors. This unique profile makes this compound a valuable tool for studying mGluR1-specific pathways and effects .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTAQTRFJWLFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462092, DTXSID901136497 | |
Record name | JNJ-16259685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409345-29-5, 409345-31-9 | |
Record name | JNJ-16259685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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